molecular formula C4H12BrNO2 B13059680 2,2'-Iminobisethanol hydrobromide CAS No. 28129-21-7

2,2'-Iminobisethanol hydrobromide

Cat. No.: B13059680
CAS No.: 28129-21-7
M. Wt: 186.05 g/mol
InChI Key: HZOPTYGSWRGRBS-UHFFFAOYSA-N
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Description

2,2'-Iminobisethanol hydrobromide is the hydrobromide salt of 2,2'-iminobisethanol, which is more commonly known as diethanolamine . This compound serves as a versatile precursor and building block in organic synthesis and pharmaceutical research . The hydrobromide salt form can offer advantages in terms of crystallinity, stability, and handling compared to the free base. Derivatives of 2,2'-iminobisethanol are investigated for their potential biological activities and are featured in patented chemical processes . As a reagent, it provides a functionalized framework for the development of more complex molecules. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

28129-21-7

Molecular Formula

C4H12BrNO2

Molecular Weight

186.05 g/mol

IUPAC Name

2-(2-hydroxyethylamino)ethanol;hydrobromide

InChI

InChI=1S/C4H11NO2.BrH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H

InChI Key

HZOPTYGSWRGRBS-UHFFFAOYSA-N

Canonical SMILES

C(CO)NCCO.Br

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations of 2,2 Iminobisethanol Hydrobromide and Its Precursors

Advanced Synthetic Pathways to 2,2'-Iminobisethanol Hydrobromide

The synthesis of this compound, also known as diethanolamine (B148213) hydrobromide, primarily involves the reaction of its precursor, 2,2'-Iminobisethanol (diethanolamine), with hydrobromic acid. Diethanolamine itself is commercially produced by reacting ethylene (B1197577) oxide with aqueous ammonia (B1221849). google.com This initial reaction yields a mixture of monoethanolamine, diethanolamine, and triethanolamine (B1662121), the ratios of which can be controlled by adjusting the stoichiometry of the reactants. google.comwikipedia.org

Reagent Selection and Reaction Optimization Strategies

The direct synthesis of this compound involves the acid-base reaction between the weak base diethanolamine and a strong acid, hydrobromic acid. wikipedia.org The selection of high-purity diethanolamine and hydrobromic acid is crucial to ensure a clean reaction with minimal byproducts. The reaction is typically carried out in a suitable solvent, often water, in which diethanolamine is soluble. wikipedia.org

Optimization strategies focus on maximizing the yield and purity of the final product. This includes controlling the stoichiometry of the reactants to ensure complete protonation of the diethanolamine. An excess of the amine or acid can lead to purification challenges. The reaction progress can be monitored using techniques like thin-layer chromatography (TLC) to determine the point of completion. finechem-mirea.ru

Control of Reaction Parameters for Yield and Purity Enhancement

Key reaction parameters that are controlled to enhance yield and purity include temperature, concentration, and reaction time. The reaction between diethanolamine and hydrobromic acid is an exothermic acid-base neutralization. nih.gov Therefore, controlling the temperature, often through cooling, is important to manage the reaction rate and prevent potential side reactions.

The concentration of the reactants in the solvent also plays a significant role. While diethanolamine is soluble in water, using overly dilute solutions can lead to lower yields and increased energy costs for solvent removal. google.comwikipedia.org Conversely, highly concentrated solutions might present mixing and heat dissipation challenges. The reaction is generally rapid, but ensuring sufficient reaction time allows for the complete formation of the salt. Post-reaction, the product is often isolated by evaporating the solvent, and the resulting solid can be purified by crystallization from a suitable solvent system. google.com

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterConditionRationale
Reactants High-purity 2,2'-Iminobisethanol and Hydrobromic AcidTo minimize impurities in the final product.
Solvent Water or other polar solventsDiethanolamine is soluble in water, facilitating a homogeneous reaction. wikipedia.org
Stoichiometry Near 1:1 molar ratio of diethanolamine to hydrobromic acidTo ensure complete salt formation and avoid excess unreacted starting materials.
Temperature Controlled, often with coolingTo manage the exothermic nature of the acid-base reaction. nih.gov
Reaction Time Monitored until completion (e.g., via TLC)To ensure the reaction has gone to completion for maximum yield. finechem-mirea.ru
Purification CrystallizationTo obtain a high-purity solid product. google.com

Elucidation of Reaction Mechanisms in Iminobisethanol Hydrobromide Formation

The formation of this compound is a classic acid-base reaction. However, a deeper understanding of the process involves examining the electrophilic nature of the proton and the nucleophilic character of the amine.

Analysis of Electrophilic Addition Processes

While not a traditional electrophilic addition to a double bond, the protonation of the nitrogen atom in diethanolamine by hydrobromic acid can be viewed through the lens of electrophilic interaction. The hydrogen atom in HBr is electron-deficient due to the high electronegativity of the bromine atom, making it an electrophile. savemyexams.comchemguide.co.uk The lone pair of electrons on the nitrogen atom of diethanolamine acts as a nucleophile, attacking the electrophilic proton. chemguide.co.uk This results in the formation of a new N-H bond and the bromide ion.

Characterization of Key Intermediates and Transition States

The reaction proceeds through a transition state where the N-H bond is forming and the H-Br bond is breaking. The key intermediate formed is the protonated diethanolamine cation, [HN(CH₂CH₂OH)₂]⁺, and the bromide anion, Br⁻. In solution, these ions are stabilized by solvation with the solvent molecules. The formation of the carbocation intermediate is a high-energy step and is the rate-determining step in similar electrophilic addition reactions. chadsprep.com

Detailed Kinetic and Thermodynamic Studies of Formation Reactions

Thermodynamically, the reaction is highly favorable, driven by the formation of the stable salt. The enthalpy of neutralization for strong acid-strong base reactions is typically around -57 kJ/mol. While diethanolamine is a weak base, the reaction with a strong acid like HBr is still significantly exothermic. nih.gov

Stereochemical and Regiochemical Control in Synthesis of Derivatives

The synthesis of derivatives of 2,2'-Iminobisethanol, also known as diethanolamine, presents unique challenges in controlling stereochemistry and regiochemistry due to the presence of a secondary amine and two primary hydroxyl groups. Achieving selectivity in these transformations is crucial for the development of novel compounds with specific biological activities and material properties. This section explores the strategies and mechanistic investigations aimed at achieving such control.

Regioselective Synthesis

Regioselectivity in the functionalization of 2,2'-Iminobisethanol involves selectively targeting either the nitrogen atom or the oxygen atoms of the hydroxyl groups.

N-Alkylation vs. O-Alkylation:

The selective alkylation of the nitrogen atom in diethanolamine over the hydroxyl groups is a common challenge. Uncontrolled alkylation can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products. A patented method demonstrates that N-alkylation of diethanolamines can be achieved with high selectivity by using an alkali metal carbonate in an aqueous solution. For instance, the reaction of diethanolamine with diethyl sulfate (B86663) in the presence of sodium carbonate monohydrate resulted in a 90.5% yield of N-ethyldiethanolamine, with no formation of O-ethylated derivatives. google.com In contrast, the absence of the carbonate base leads to a significant amount of O-ethylation, reducing the yield of the desired N-alkylated product to 61%. google.com

To achieve exclusive O-alkylation, the more nucleophilic amino group must be protected. The use of a tert-butyloxycarbonyl (Boc) protecting group is a common strategy to distinguish the reactivity of the secondary amine from the hydroxyl groups. google.com Once the amine is protected, the hydroxyl groups can be selectively functionalized.

Regioselective Functionalization of Hydroxyl Groups:

In instances where the two hydroxyl groups are chemically distinct due to prior modifications, regioselective functionalization can be achieved through neighboring group participation. For example, in highly substituted pyridine (B92270) esters with a nearby hydroxyl group, regioselective hydrolysis, transesterification, and aminolysis can be realized under mild conditions. nih.gov This principle can be extended to derivatives of 2,2'-Iminobisethanol where one hydroxyl group is modified, thereby influencing the reactivity of the second.

Furthermore, propargyl diethanolamine boronates have been utilized as reagents for regioselective allene (B1206475) synthesis. nih.gov Electrophilic substitution of these boronates with N-halosuccinimides proceeds with inversion to furnish the corresponding allene with high yield and regioselectivity. nih.gov

Stereochemical Control

Achieving stereochemical control in the synthesis of 2,2'-Iminobisethanol derivatives is essential for producing enantiomerically pure compounds, which is often critical for their intended biological activity.

Use of Chiral Auxiliaries:

A powerful strategy for inducing stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For example, chiral aminals prepared from C2 symmetrical diamines and aldehydes can exert stereocontrol through either steric or chelation effects.

Diastereoselective Reactions:

Diastereoselective synthesis aims to produce one diastereomer in preference to others. For instance, a diastereoselective [3 + 2] cycloaddition between tertiary amine N-oxides and substituted alkenes has been developed to synthesize 7-azanorbornanes with high diastereomeric ratios (up to >20:1). nih.gov The observed diastereoselectivity is often governed by steric factors, as suggested by density functional theory (DFT) calculations. nih.gov Similarly, a diastereoselective synthesis of highly substituted tetrahydrofurans has been achieved through the reductive amination of pre-functionalized 4-oxofurans, establishing three contiguous stereocenters. researchgate.net

The following table summarizes examples of diastereoselective reactions that could be conceptually applied to derivatives of 2,2'-Iminobisethanol:

Reaction TypeSubstratesCatalyst/ReagentDiastereomeric Ratio (d.r.)Reference
[3 + 2] CycloadditionPyrrolidine N-oxides and substituted alkenes-up to >20:1 nih.gov
Reductive AminationPre-functionalized 4-oxofuransNaBH(OAc)₃- researchgate.net
Conjugate AdditionCurcumins and arylidenemalonatesaq. KOH, TBABComplete diastereoselectivity in most cases beilstein-journals.org
[3 + 2] CycloadditionN-tert-Butanesulfinylazadienes and azomethine ylidesAg₂CO₃Good to excellent nih.gov

Chemoenzymatic Synthesis:

Enzymes are highly selective catalysts that can be employed for the synthesis of chiral compounds. Chemoenzymatic approaches combine chemical synthesis with biocatalysis to achieve high enantioselectivity. For instance, enantiopure 2,2′-bipyridines have been synthesized from the corresponding cis-dihydrodiol metabolites of 2-chloroquinolines. rsc.org These chiral ligands can then be used in asymmetric reactions.

Lipases are commonly used for the kinetic resolution of racemic mixtures. For example, lipase-catalyzed O-acylation has been successfully used for the resolution of various racemic alcohols, yielding enantiomerically enriched products. This strategy could be applied to resolve racemic derivatives of 2,2'-Iminobisethanol.

The following table provides examples of enzymatic resolutions that are relevant to the synthesis of chiral 2,2'-Iminobisethanol derivatives:

EnzymeReaction TypeSubstrateProduct Enantiomeric Excess (ee)Reference
Lipase CALBSelective esterificationN-methyl-5-(hydroxymethyl)-2-furfurylamine and fatty acids- csic.es
Various LipasesAsymmetric aminolysis of meso-epoxidesmeso-Epoxidesup to 84% rsc.org

Coordination Chemistry of 2,2 Iminobisethanol Hydrobromide

Principles of Ligand Design Incorporating Iminobisethanol Moieties

The design of ligands based on the iminobisethanol framework is a significant area of research in coordination chemistry. The inherent tridentate N,O,O-donor set of diethanolamine (B148213) provides a fundamental building block for constructing more complex and tailored ligand systems.

Development of Multidentate Ligand Frameworks

The secondary amine group of diethanolamine offers a reactive site for the extension of the ligand framework, leading to the creation of multidentate ligands with enhanced coordination capabilities. By functionalizing the nitrogen atom, it is possible to introduce additional donor groups, thereby increasing the denticity of the ligand. This approach allows for the synthesis of ligands that can form more stable and specific complexes with metal ions.

For instance, the reaction of diethanolamine with other molecules containing donor atoms can lead to the formation of pentadentate or hexadentate ligands. These multidentate ligands are of particular interest due to their ability to encapsulate metal ions, leading to the formation of thermodynamically stable and kinetically inert complexes. The design of such ligands is crucial for applications in areas such as catalysis, materials science, and medicinal chemistry. acs.orgnih.govresearchgate.net

Strategies for Tunable Ligand Properties through Structural Modification

The properties of ligands derived from iminobisethanol can be fine-tuned through systematic structural modifications. These modifications can influence the steric and electronic properties of the ligand, which in turn affect the structure, reactivity, and stability of the resulting metal complexes.

Steric Effects: The introduction of bulky substituents on the carbon backbone or the nitrogen atom of the diethanolamine moiety can create steric hindrance around the metal center. rsc.orgrsc.org This steric crowding can influence the coordination number and geometry of the complex, favoring lower coordination numbers and distorted geometries. acs.org Furthermore, steric effects can play a crucial role in controlling the selectivity of catalytic reactions by directing the approach of substrates to the metal center. rsc.orgrsc.org

Electronic Effects: The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups. Electron-donating groups increase the electron density on the donor atoms, leading to stronger metal-ligand bonds and more stable complexes. Conversely, electron-withdrawing groups decrease the electron density, which can be useful for stabilizing metals in higher oxidation states. rsc.orgrsc.org The ability to tune the electronic properties is essential for designing ligands for specific applications, such as redox catalysis.

Synthesis and Characterization of Metal Complexes with Iminobisethanol Hydrobromide Ligands

The synthesis of metal complexes using 2,2'-iminobisethanol typically involves the reaction of a metal salt with the ligand in a suitable solvent. The hydrobromide salt can be used directly, with the addition of a base to deprotonate the ligand in situ. The resulting complexes are then characterized using a variety of spectroscopic and analytical techniques to determine their structure and properties.

Investigation of Coordination Modes and Geometries

Diethanolamine can act as a bidentate or tridentate ligand, coordinating to a metal center through its nitrogen and one or both of its oxygen atoms. The coordination mode is influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere.

Bidentate Coordination: In some cases, diethanolamine coordinates as a bidentate ligand, utilizing the nitrogen and one of the hydroxyl oxygen atoms. This mode is often observed with metal ions that prefer lower coordination numbers or in the presence of other competing ligands.

Tridentate Coordination: The most common coordination mode for diethanolamine is tridentate, where the nitrogen and both hydroxyl oxygen atoms bind to the metal center, forming two five-membered chelate rings. This mode leads to the formation of stable complexes with a facial or meridional arrangement of the donor atoms.

The geometry of the resulting metal complexes can vary significantly, ranging from square planar and tetrahedral to octahedral and more complex coordination polyhedra. acs.orgnih.gov X-ray crystallography is a powerful tool for the definitive determination of the coordination geometry and the precise arrangement of the atoms in the solid state.

Table 1: Examples of Coordination Modes of Diethanolamine-type Ligands

Metal IonLigand TypeCoordination ModeCoordination GeometryReference
Co(II), Ni(II), Zn(II), Cd(II)DiethanolamineTridentate (N,O,O)Octahedral iaea.org
Pt(II)Diethanolamine dithiocarbamateBidentate (S,S)Square Planar ijsrp.org
Li+, Na+N,N′,N”-tris-(2-N-diethylaminoethyl)-1,4,7-triaza-cyclononane (DETAN)Tetra-, Penta-, Hexa-coordinateTrigonal pyramidal, Trigonal bipyramidal, Trigonal prismatic acs.org

Influence of Central Metal Ion on Complexation Thermodynamics and Kinetics

The nature of the central metal ion has a profound impact on the thermodynamics and kinetics of complex formation with diethanolamine. numberanalytics.comresearchgate.net

Thermodynamics: The stability of the metal complexes is governed by the Gibbs free energy change (ΔG) of the complexation reaction. numberanalytics.com Factors such as the charge density, ionic radius, and preferred coordination number of the metal ion influence the stability constant of the complex. Generally, metal ions with higher charge densities and smaller ionic radii form more stable complexes with diethanolamine. The chelate effect, resulting from the formation of stable five-membered rings, also contributes significantly to the thermodynamic stability of these complexes.

Kinetics: The kinetics of complex formation and dissociation, which determine the lability or inertness of the complex, are also metal-ion dependent. researchgate.net The rate of ligand exchange is influenced by the electronic configuration of the metal ion. For instance, complexes of d10 metal ions like Zn(II) and Cd(II) are typically labile, meaning they undergo rapid ligand exchange. iaea.org In contrast, complexes of transition metals with specific d-electron configurations, such as Pt(II), can be kinetically inert. ijsrp.org The kinetic inertness of certain aluminum complexes has also been noted. mdpi.com

Examination of Electronic and Steric Effects in Complex Formation

As discussed in the context of ligand design, electronic and steric effects play a critical role in the formation and properties of metal complexes with iminobisethanol-based ligands. rsc.orgrsc.orgacs.org

Electronic Effects: The electronic properties of both the metal ion and the ligand influence the nature of the metal-ligand bond. A good match between the electronic properties of the metal and the ligand is essential for the formation of a stable complex. For example, hard metal ions prefer to bind to hard donor atoms like oxygen, while soft metal ions favor soft donor atoms. The electronic effects can be probed using techniques such as UV-visible spectroscopy, which provides information about the electronic transitions within the complex. primescholars.com

Steric Effects: The steric hindrance arising from bulky substituents on the ligand can significantly affect the stability and structure of the complex. rsc.orgrsc.org Increased steric bulk can lead to weaker metal-ligand bonds and can force the adoption of a particular coordination geometry. In some cases, steric clashes can prevent the formation of a complex altogether. The interplay between steric and electronic effects is often complex and requires careful consideration in the design and synthesis of new metal complexes. acs.org

Computational Approaches to Understanding Coordination Environments

Computational chemistry offers a powerful virtual microscope to probe the coordination behavior of 2,2'-Iminobisethanol hydrobromide at the atomic level. These theoretical methods are crucial for elucidating the geometric and electronic structures of its coordination complexes, providing insights that complement and help interpret experimental data. The primary ligand, diethanolamine (DEA), derived from the hydrobromide salt, is the focus of these computational models.

Density Functional Theory (DFT) is a predominant method used to investigate these systems. dntb.gov.ua DFT calculations are employed to predict the optimized geometries of metal-DEA complexes, including crucial parameters like bond lengths and angles. scielo.org.conih.gov For example, in studies of copper(II) complexes with monodeprotonated diethanolamine (Hdea), the geometry is optimized using DFT, and the resulting bond lengths can be compared with experimental X-ray diffraction data. researchgate.net Such calculations have been used to assess parameters for various metal complexes, showing good correlation with experimental findings, often with relative errors below 2.7% for both bond lengths and angles. scielo.org.co Researchers use basis sets like B3LYP/6-311G(d,p) and LanL2DZ to calculate bond lengths, angles, and energy gaps between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). bohrium.com

These computational studies are not limited to static structures. They provide deep insights into the electronic environment of the coordination sphere. Frontier molecular orbital analysis (HOMO-LUMO) helps in understanding intramolecular charge transfer, a key aspect of the ligand's interaction with the metal center. researchgate.netbohrium.com The energy gap (ΔE) between these orbitals is a critical parameter derived from DFT calculations. bohrium.com

The following table provides representative data that can be obtained from DFT calculations on metal-diethanolamine complexes, illustrating the precision of these computational methods.

ParameterExample SystemCalculated ValueReference
Cu—O Bond LengthCu(II)-Hdea Complex1.939 - 2.045 Å researchgate.net
Cu—N Bond LengthCu(II)-Hdea Complex1.939 - 2.045 Å researchgate.net
Weak Axial Cu—O Bond LengthCu(II)-Hdea Complex~2.532 Å (average) researchgate.net
Bond Length Error vs. ExperimentZn(II) Complex0.83% scielo.org.co
Bond Angle Error vs. ExperimentZn(II) Complex0.66% scielo.org.co

Beyond static modeling, Molecular Dynamics (MD) simulations are utilized to study the dynamic behavior of these complexes in solution. nih.gov MD simulations can decode the intricate intermolecular interactions between the ligand and a biological target or metal ion over time. nih.gov This technique allows researchers to observe conformational changes, the role of solvent molecules, and the stability of the coordination sphere in a dynamic environment, such as in water or methanol. rsc.orgmdpi.com By simulating systems over nanoseconds, scientists can gain insights into the stability and dynamics of ligand-target complexes, providing a more complete picture of the coordination process. mdpi.comyoutube.com

Catalytic Applications of 2,2 Iminobisethanol Hydrobromide and Its Derivatives

Homogeneous Catalysis Utilizing Iminobisethanol-Based Ligands

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This setup often leads to high selectivity and activity due to well-defined active sites. chemistrysteps.com Iminobisethanol and its derivatives are particularly effective as ligands in this context, influencing the reactivity and selectivity of metal-catalyzed reactions and also functioning directly as organocatalysts.

The nitrogen and oxygen atoms of 2,2'-iminobisethanol can coordinate with transition metal centers, forming stable complexes that catalyze a variety of chemical transformations. chemguide.co.uk These iminobisethanol-based ligands can tune the electronic and steric properties of the metal center, thereby enhancing catalytic activity and controlling stereochemistry. rsc.org

A notable example is the use of 2,2'-iminobisethanol hydrochloride (a salt similar to the hydrobromide) in the preparation of palladium complexes. Specifically, it is a required component for the synthesis of the diethanolammonium-tetrachloridopalladate(II) complex, which has applications in catalysis. scbt.com Palladium catalysts are widely used in cross-coupling reactions, which are fundamental for the synthesis of complex organic molecules. researchgate.net The ligand plays a crucial role in stabilizing the palladium center and facilitating the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Furthermore, derivatives of diethanolamine (B148213) have been used to create ligands for other transition metals, such as gold. Gold(I) complexes with N-heterocyclic carbene (NHC) ligands derived from related structures have shown catalytic activity in reactions like alkyne hydration. nih.gov The principles of metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the reaction, are central to understanding the efficacy of these systems. masterorganicchemistry.com This cooperation can involve the ligand assisting in substrate activation or participating in proton transfer steps.

Organocatalysis refers to the use of small organic molecules to accelerate chemical reactions. sigmaaldrich.com 2,2'-Iminobisethanol and its salts can function as organocatalysts, leveraging the basicity of the amine group or the acidity of its protonated form.

As a base catalyst, diethanolamine can be used in reactions such as transesterification for the production of biodiesel. researchgate.netresearchgate.netyoutube.com In this process, the amine activates the alcohol nucleophile by deprotonation, facilitating its attack on the ester carbonyl group. The reaction mechanism proceeds through a tetrahedral intermediate, leading to the exchange of the alkoxy group. masterorganicchemistry.comyoutube.com

Conversely, 2,2'-iminobisethanol hydrobromide, as an ammonium (B1175870) salt, is acidic and can act as a Brønsted acid catalyst. cymitquimica.com It can protonate carbonyl groups, rendering them more electrophilic and susceptible to nucleophilic attack. This is the principle behind acid-catalyzed ester hydrolysis, a reaction where water attacks the ester to form a carboxylic acid and an alcohol. chemistrysteps.comchemguide.co.uklibretexts.orglibretexts.orgyoutube.com The catalytic cycle involves protonation of the ester, nucleophilic attack by water, proton transfer, and elimination of the alcohol, with the acid catalyst being regenerated in the final step. The bifunctional nature of amino alcohols, containing both acidic (protonated amine) and basic (lone pair on nitrogen) sites, is a key feature in many organocatalytic systems, famously exemplified by the amino acid proline. sigmaaldrich.comnih.gov

Heterogeneous Catalysis Incorporating Iminobisethanol Moieties

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which simplifies catalyst separation and recycling. Iminobisethanol moieties are incorporated into solid supports to create robust and efficient heterogeneous catalysts.

Amine-functionalized materials are widely used as solid catalysts and catalyst supports. mdpi.com Iminobisethanol and its derivatives can be immobilized onto solid surfaces like silica, alumina, or porous polymers through various grafting or impregnation methods. researchgate.netmdpi.com The resulting materials possess active sites derived from the amine and hydroxyl groups, which can catalyze reactions or serve as anchoring points for metal nanoparticles.

For instance, the addition of diethanolamine to a TiO₂ precursor solution has been shown to significantly alter the microscopic morphology of the resulting titania coating, demonstrating its role as a structure-directing agent in catalyst preparation. mdpi.com The characterization of these supported catalysts is crucial for understanding their structure-property relationships. Techniques such as nitrogen physisorption (BET analysis) are used to determine surface area and pore volume, while Scanning Electron Microscopy (SEM) provides information on surface morphology and particle dispersion. mdpi.com

MaterialPreparation MethodSurface Area (m²/g)Pore Volume (cm³/g)Key Findings
Amine-Modified Micro-Mesoporous Silicon (AMMS-T) Impregnation of micro-mesoporous silicon with tetraethylenepentamine (B85490) (TEPA)Reduced compared to unmodified supportReduced compared to unmodified supportHighly uniform dispersion of amine groups enhances CO₂ adsorption capacity. mdpi.com
Amine-Functionalized Styrene Polymer Impregnation of hyper-crosslinked polymer with polyamines700+ (before amination), significantly reduced afterReduced after aminationModification with amines increased nitrogen content and improved CO₂/N₂ selectivity. nih.gov
Amine-Functionalized Silica Molecular patterning with a tritylimine agentN/A (loading of 0.345 mmol NH₂/g)N/AAchieved site-isolated amine sites with uniform reactivity. researchgate.net

This table presents data on the characterization of various amine-functionalized supported materials, highlighting changes in surface properties upon modification.

Understanding the surface chemistry of heterogeneous catalysts is paramount for explaining their activity and for rational catalyst design. numberanalytics.comnumberanalytics.com Surface-sensitive techniques provide detailed information about the elemental composition, chemical states, and electronic structure of the catalyst's outermost layers, where the catalytic action occurs. rockymountainlabs.com

X-ray Photoelectron Spectroscopy (XPS) is a powerful tool for this purpose. numberanalytics.comnumberanalytics.comrockymountainlabs.com In the context of catalysts incorporating iminobisethanol moieties, XPS can be used to:

Confirm Functionalization: By detecting the N 1s and O 1s signals, XPS confirms the successful grafting of the amine- and hydroxyl-containing molecules onto the support.

Determine Chemical States: XPS can identify the oxidation states of supported metal species and distinguish between different chemical environments of the nitrogen and oxygen atoms on the surface. rockymountainlabs.comresearchgate.net This is crucial for identifying the active sites. For example, in supported gold catalysts, XPS can differentiate between metallic Au⁰ and ionic Au⁺ species, which may have different catalytic activities. researchgate.net

Study Catalyst-Support Interactions: The technique can reveal electronic interactions between the functional groups and the support material, which can significantly influence catalytic performance. mdpi.com

Investigate Deactivation Mechanisms: XPS can analyze changes in the catalyst surface over time, such as the deposition of carbonaceous species (coking) or changes in the oxidation state of active metals, which lead to deactivation. numberanalytics.comrockymountainlabs.com

Reaction Mechanism Elucidation in Catalytic Cycles

Elucidating the reaction mechanism is a key goal in catalysis research, as it provides the fundamental understanding needed to optimize reaction conditions and develop improved catalysts. numberanalytics.com For reactions catalyzed by 2,2'-iminobisethanol and its derivatives, mechanistic studies often involve a combination of experimental kinetics and computational modeling.

Computational Approaches: Density Functional Theory (DFT) has become an indispensable tool for modeling catalytic reactions. rsc.orgwiley-vch.de DFT calculations can be used to:

Map the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.

Calculate activation energy barriers for different proposed pathways, allowing for the determination of the most likely reaction mechanism. researchgate.net

Investigate the role of the catalyst, such as how an iminobisethanol ligand interacts with a metal center or how a protonated amine activates a substrate.

For example, DFT studies on the reaction of CO₂ with the related monoethanolamine (MEA) have explored different mechanistic possibilities, such as the formation of a zwitterionic intermediate versus a direct carbamate (B1207046) formation pathway, highlighting the role of additional amine molecules as proton acceptors. researchgate.net Similar computational studies on triethanolamine (B1662121) (a tertiary amine derivative) in photocatalytic CO₂ reduction have elucidated its crucial role as both an electron and proton donor. rsc.org

Mechanistic Pathways: In organocatalysis, the mechanism depends on whether the amine is acting as a base or its conjugate acid is acting as an acid.

Base Catalysis (e.g., Transesterification): The mechanism involves the nucleophilic amine deprotonating the alcohol, increasing its nucleophilicity. The resulting alkoxide attacks the ester, forming a tetrahedral intermediate which then collapses to release the new ester and the original alkoxide. masterorganicchemistry.com

Acid Catalysis (e.g., Ester Hydrolysis): The protonated amine (R₂NH₂⁺) donates a proton to the carbonyl oxygen of the ester. This protonation makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the activated carbonyl. Subsequent proton transfers and elimination of the alcohol regenerate the protonated amine catalyst and yield the carboxylic acid product. chemguide.co.uklibretexts.org This process is essentially the reverse of Fischer esterification.

By combining these theoretical and experimental approaches, a detailed picture of the catalytic cycle can be constructed, revealing the precise role of the this compound or its derivatives in each elementary step of the reaction.

Characterization of Active Sites in Catalytic Systems

The efficacy of a catalyst is intrinsically linked to the nature and accessibility of its active sites. For catalytic systems involving this compound or its derivatives, a multi-technique approach is essential for a thorough characterization of these sites. The active sites in this context could be the ammonium ion, the hydroxyl groups, or a combination thereof, potentially acting as Brønsted acids or bases.

Spectroscopic techniques are paramount in identifying the functional groups involved in catalysis. Fourier-transform infrared spectroscopy (FT-IR) can be employed to monitor changes in the vibrational frequencies of the N-H and O-H bonds upon interaction with reactants, providing insight into their involvement in the catalytic process. For instance, a shift in the characteristic absorption bands of these groups in the presence of a substrate would indicate their role as active sites.

Nuclear Magnetic Resonance (NMR) spectroscopy , particularly solid-state NMR for heterogeneous systems, offers a powerful tool to probe the local chemical environment of the catalyst's atoms. Changes in the chemical shifts of the nitrogen and oxygen atoms within the this compound structure can signify their participation in bond formation or breakage during the catalytic cycle.

Computational modeling and theoretical calculations, such as Density Functional Theory (DFT) , can complement experimental data by providing a molecular-level understanding of the active sites. nsf.gov These methods can be used to model the interaction of the catalyst with substrates, predict the most energetically favorable binding sites, and elucidate the electronic structure of the active species. nsf.gov

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can also be valuable for determining the electronic state and coordination environment of the catalytically active atoms, especially if the this compound is part of a more complex catalytic system, for example, when immobilized on a solid support.

The characterization of active sites is not limited to identifying the participating atoms but also involves understanding their conformational dynamics, which can be crucial for catalysis. acs.org Techniques that can probe these dynamics, such as temperature-dependent spectroscopic studies, can provide a more complete picture of the catalytic system.

A comprehensive characterization of the active sites in catalytic systems based on this compound would involve a combination of these experimental and theoretical techniques to build a robust model of catalyst-substrate interactions.

Identification and Role of Reaction Intermediates in Catalytic Pathways

Understanding the reaction mechanism is fundamental to optimizing a catalytic process, and the identification of reaction intermediates is a key aspect of this endeavor. In catalysis involving this compound, the intermediates formed will be highly dependent on the specific reaction being catalyzed.

For reactions where the diethanolammonium ion acts as a Brønsted acid, protonated substrates or intermediates are expected. In reactions catalyzed by the amine or hydroxyl groups, covalently bound intermediates may form. For example, in an esterification reaction, an intermediate where the substrate is activated by forming a temporary bond with the catalyst could be postulated.

The detection and characterization of these often transient species require specialized techniques. In-situ spectroscopic methods , such as in-situ FT-IR or in-situ NMR, are invaluable for observing the reaction as it progresses and identifying species that are not present at the beginning or end of the reaction. acs.org These techniques allow for the direct observation of the formation and consumption of intermediates under reaction conditions.

Mass spectrometry , particularly techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), can be used to detect and identify charged intermediates that may be present in the reaction mixture. By analyzing the mass-to-charge ratio of ions in solution, it is possible to identify potential reaction intermediates.

Computational studies are also instrumental in predicting the structure and stability of potential intermediates and the transition states that connect them. acs.org By mapping the potential energy surface of the reaction, it is possible to propose a detailed reaction pathway and identify the most likely intermediates.

For example, in a hypothetical reaction where this compound catalyzes the condensation of two molecules, one could envision an intermediate where one of the reactants is activated by protonation from the diethanolammonium ion, making it more susceptible to nucleophilic attack by the second reactant. The role of such an intermediate would be to lower the activation energy of the reaction, thereby increasing the reaction rate.

The combination of in-situ spectroscopic data and computational modeling provides a powerful approach to elucidate the complex mechanistic details of catalysis, including the pivotal role of reaction intermediates. ornl.gov

Integration of Green Chemistry Principles in Catalytic Synthesis

The principles of green chemistry provide a framework for designing chemical processes that are more environmentally benign. The use of this compound and its derivatives as catalysts can align with several of these principles. bio-conferences.orgnih.govmdpi.com

Catalysis itself is a cornerstone of green chemistry, as catalysts, by definition, are used in small amounts and are regenerated in each catalytic cycle, thus reducing waste. mdpi.com The development of new catalytic applications for compounds like this compound contributes to this goal.

The principle of atom economy is also central to green chemistry. Catalytic reactions that proceed with high selectivity and yield maximize the incorporation of reactant atoms into the final product, minimizing the formation of byproducts. The design of catalytic systems based on this compound should aim for high atom economy.

The use of safer chemicals is another key principle. Diethanolamine, the parent compound of this compound, is a widely used industrial chemical. wikipedia.orgnih.gov While its safety profile needs to be considered, its use in catalytic amounts can be a greener alternative to stoichiometric reagents that may be more hazardous. The synthesis of derivatives of diethanolamine for catalytic purposes can also be designed to enhance their safety and reduce their environmental impact. acs.org

Designing for energy efficiency is also a critical aspect of green chemistry. Catalytic reactions often proceed under milder conditions (lower temperature and pressure) than their non-catalytic counterparts, leading to significant energy savings. nih.gov The development of highly active catalysts based on this compound could enable reactions to be carried out at or near ambient temperature.

The table below summarizes how the catalytic use of this compound can align with the principles of green chemistry.

Green Chemistry PrincipleApplication in Catalysis with this compound
Catalysis The compound and its derivatives can act as catalysts, reducing the need for stoichiometric reagents. mdpi.com
Atom Economy High selectivity in catalytic reactions leads to better incorporation of starting materials into the final product.
Safer Chemicals Utilizing a common industrial chemical in catalytic amounts can be a safer alternative to more hazardous reagents. wikipedia.orgnih.gov
Energy Efficiency Effective catalysts can enable reactions at lower temperatures and pressures, saving energy. nih.gov
Waste Prevention Recyclable catalysts minimize waste generation.

By consciously applying these principles in the development and application of catalytic systems based on this compound, chemists can contribute to the creation of more sustainable chemical processes.

Role As a Precursor and Intermediate in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Architectures

The unique structure of 2,2'-Iminobisethanol, featuring a central nitrogen atom flanked by two hydroxyethyl arms, makes it an ideal starting material for constructing elaborate organic molecules. Its ability to act as both a nucleophile (via the amine) and a diol allows chemists to build molecular complexity in a controlled and predictable manner.

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and materials science. 2,2'-Iminobisethanol is a direct and efficient precursor for several important heterocyclic systems.

Morpholines: The most direct application is in the synthesis of morpholine. Acid-catalyzed dehydration of 2,2'-Iminobisethanol results in intramolecular cyclization to form morpholine, a six-membered heterocycle containing both a secondary amine and an ether linkage. This transformation is a cornerstone in the industrial production of morpholine and its derivatives.

Oxazolidines: The reaction between 2,2'-Iminobisethanol and aldehydes or ketones, such as isobutyraldehyde, leads to the formation of oxazolidines. nih.gov This reaction proceeds via condensation and subsequent intramolecular cyclization, where one hydroxyl group and the secondary amine react to form the five-membered ring.

Substituted Piperazines: While not a direct cyclization product, the diethanolamine (B148213) framework can be modified and then cyclized to form substituted piperazines. This often involves converting the hydroxyl groups into better leaving groups, followed by reaction with another amine to form the six-membered diazacycle.

Ditazole: A notable example of its use in pharmaceutical synthesis is the preparation of Ditazole, where 2,2'-Iminobisethanol reacts with 2-chloro-4,5-diphenyloxazole. nih.gov

The integration of the 2,2'-Iminobisethanol unit into these cyclic systems imparts specific physicochemical properties, such as increased hydrophilicity and hydrogen bonding capability, which are often desirable in biologically active molecules.

In multi-step synthesis, the goal is to construct complex target molecules from simpler, readily available starting materials. nih.gov 2,2'-Iminobisethanol hydrobromide is a valuable C4N building block in these extended synthetic sequences. Its bifunctionality is particularly advantageous in convergent synthesis, where different fragments of a target molecule are synthesized separately before being combined.

Participation in Advanced Functional Group Transformations and Interconversions

Functional group transformations are fundamental operations in organic synthesis, allowing for the conversion of one functional group into another. durham.ac.uk 2,2'-Iminobisethanol can participate in or facilitate several such transformations.

Amide and Ester Formation: As a secondary amine, it readily reacts with carboxylic acids, acid chlorides, or esters to form stable amide derivatives. Concurrently, its two primary hydroxyl groups can be acylated to form esters. This allows for the differential protection or functionalization of the amine and alcohol groups.

N-to-O Acyl Migration: A significant transformation involving diethanolamine derivatives is the N-to-O acyl migration. When N-acylated diethanolamine derivatives (hydroxy amides) are treated with a strong mineral acid, the acyl group can migrate from the nitrogen atom to one of the oxygen atoms, yielding an amino ester. This reversible reaction is a powerful tool for selectively protecting and deprotecting the amine and hydroxyl functionalities within a molecule.

These reactions demonstrate the utility of the 2,2'-Iminobisethanol scaffold in manipulating and interconverting key functional groups during a synthetic campaign.

Design and Synthesis of Boron-Containing Compounds via Iminobisethanol Scaffolds

Boron-containing compounds have gained significant attention in medicinal chemistry and materials science. nih.govresearchgate.net However, many simple boronic acids (RB(OH)₂) are unstable and difficult to handle, purify, and store. 2,2'-Iminobisethanol provides an elegant solution to this problem by serving as a protective scaffold.

Boronic acids react readily with 2,2'-Iminobisethanol in a simple and efficient condensation reaction to form stable, crystalline boronate esters. nih.gov These adducts, known as diethanolamine boronic esters or DABO boronates, feature a tricyclic structure where the nitrogen atom forms a dative bond with the boron atom. This N→B coordination changes the hybridization of boron from sp² to sp³, significantly increasing its stability. wiley-vch.deacs.org

These crystalline DABO boronates are air-stable, easy to handle, and can be stored for extended periods without degradation. nih.gov They serve as convenient surrogates for the free boronic acids in various chemical reactions, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. nih.govwiley-vch.de The boronic acid can be easily regenerated from the diethanolamine complex under mild acidic conditions when needed. This strategy has been successfully scaled to kilogram quantities in industrial settings, highlighting its robustness.

Table 1: Properties of Diethanolamine (DEA) Boronic Esters
PropertyDescriptionAdvantage in SynthesisReference
Physical StateTypically crystalline, free-flowing solids.Easy to handle, weigh, and store compared to often unstable or oily boronic acids. nih.gov
StabilityHigh stability in air and at room temperature for extended periods.Enables long-term storage and simplifies reaction setup; no need for inert atmosphere handling. nih.gov
FormationFacile and high-yielding condensation reaction between a boronic acid and diethanolamine.Allows for simple, scalable, and efficient protection of the boronic acid moiety. wiley-vch.de
ReactivityActs as a stable precursor that releases the active boronic acid under reaction conditions (e.g., Suzuki coupling).Improves the reliability and reproducibility of cross-coupling reactions. nih.gov
DeprotectionThe boronic acid can be readily regenerated by treatment with mild acid.Provides a straightforward method for deprotection when the free boronic acid is required. wiley-vch.de

Applications in Macrocyclic Chemistry and Supramolecular Assembly

Macrocyclic compounds, such as crown ethers, are large ring-like molecules that play a crucial role in supramolecular chemistry, particularly in host-guest recognition and ion transport. 2,2'-Iminobisethanol is a valuable precursor in the synthesis of specific types of macrocycles known as aza-crown ethers.

In the construction of these macrocycles, the diethanolamine unit can be incorporated into a larger polyether ring. The resulting aza-crown ether possesses a unique combination of coordination sites: the ether oxygen atoms, characteristic of traditional crown ethers, and the central nitrogen atom from the diethanolamine moiety.

This structural feature enhances the macrocycle's binding capabilities and selectivity. The nitrogen atom can act as a hydrogen bond donor (as N-H) or a metal coordination site, adding a level of complexity and control over the host-guest interactions. These interactions are the foundation of supramolecular assembly, where non-covalent forces dictate the formation of larger, organized structures. The presence of the 2,2'-Iminobisethanol scaffold within a macrocycle can thus direct the assembly of complex supramolecular architectures.

Advanced Spectroscopic and Computational Characterization of 2,2 Iminobisethanol Hydrobromide and Its Derivatives

Vibrational Spectroscopy for Comprehensive Structural Elucidation

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and probing the molecular structure of 2,2'-Iminobisethanol hydrobromide. The spectra serve as a unique molecular fingerprint, with specific bands corresponding to the vibrational modes of the molecule.

The vibrational spectrum of this compound is defined by the vibrations of its core structure and the changes induced by the protonation of the amino group. Theoretical calculations using methods like Density Functional Theory (DFT) combined with experimental data allow for precise assignment of the observed spectral bands. jconsortium.com

Key vibrational modes include the stretching and bending of N-H⁺, O-H, C-H, C-O, and C-N bonds. The symmetric and asymmetric stretching vibrations of the CH₂ groups are typically observed in the 2800-3000 cm⁻¹ region. jconsortium.com A notable feature in the spectrum of the hydrobromide salt is the N–H deformation of the protonated amine (DEAH⁺), which gives rise to a peak around 1460 cm⁻¹. researchgate.net The C-N stretching vibrations are calculated and observed in the 1123-1136 cm⁻¹ range. jconsortium.com The entire vibrational spectrum provides a detailed map of the molecule's functional groups and their immediate chemical environment. mdpi.com

Table 1: Interactive Data of Vibrational Mode Assignments for this compound This table presents typical wavenumber ranges for key vibrational modes based on experimental and computational data for diethanolamine (B148213) and its protonated forms.

Vibrational Mode Typical Wavenumber (cm⁻¹) Description Source
O-H / N-H⁺ Stretching3400 - 3200Stretching of hydroxyl and protonated amine groups, often broad due to hydrogen bonding. jconsortium.com
C-H Stretching3000 - 2840Asymmetric and symmetric stretching of methylene (B1212753) (CH₂) groups. jconsortium.com
N-H⁺ Bending (Deformation)~1460Bending motion of the protonated secondary amine group. researchgate.net
C-H Bending (Scissoring)1500 - 1450In-plane bending (scissoring) of the methylene groups. jconsortium.com
C-N Stretching1140 - 1120Stretching of the carbon-nitrogen single bond. jconsortium.com
C-O Stretching1100 - 1000Stretching of the carbon-oxygen single bond in the primary alcohol. jconsortium.com

The conformation of this compound is significantly influenced by intramolecular and intermolecular hydrogen bonding. Vibrational spectroscopy can detect the presence of different conformers (e.g., chair, boat, skew-boat forms of the molecular backbone) because each conformation has a distinct set of vibrational frequencies. chemrxiv.org By comparing the experimental IR and Raman spectra with spectra calculated for different potential energy minima (stable conformers), the most likely conformation in a given state (solid or solution) can be determined. chemrxiv.org

Protonation at the nitrogen atom, as in the hydrobromide salt, creates a strong hydrogen-bond donor site (N-H⁺), which can interact with the hydroxyl groups or bromide ions, locking the molecule into a more rigid conformation compared to its free base form. This rigidity and the specific hydrogen bonding network are reflected in the shifts and intensities of the O-H and N-H⁺ stretching and bending bands. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise connectivity and three-dimensional structure of this compound in solution.

The ¹H NMR spectrum of this compound is expected to show two distinct triplets, corresponding to the two chemically non-equivalent sets of methylene protons (-CH₂-). The protons on the carbons adjacent to the oxygen (HO-CH₂-) are more deshielded due to oxygen's high electronegativity and thus appear further downfield. The protons on the carbons adjacent to the protonated nitrogen (-CH₂-NH₂⁺-) appear more upfield. Each signal appears as a triplet due to coupling with the protons on the adjacent methylene group. For a diethanolamine derivative, signals were observed at approximately 2.56 ppm and 3.48 ppm. google.com The chemical shifts for the hydrobromide salt will be similar, though the protonation of the nitrogen will influence the exact positions.

Table 2: Interactive Data of Predicted ¹H NMR Chemical Shifts This table shows the expected signals for this compound in a polar solvent like DMSO-d₆ or D₂O.

Proton Environment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J) Source
-CH₂-NH₂⁺-~3.3Triplet~5-6 Hz google.com
HO-CH₂-~3.8Triplet~5-6 Hz google.com

The ¹³C NMR spectrum provides a simplified view of the carbon backbone, showing two distinct signals for the two non-equivalent carbon atoms. Similar to the proton spectrum, the carbon atom bonded to the electronegative oxygen (HO-C H₂-) resonates at a lower field (higher ppm value) than the carbon bonded to the nitrogen (-C H₂-NH₂⁺-). This difference in chemical shift directly confirms the electronic environment of each carbon atom within the molecule's structure.

Table 3: Interactive Data of Predicted ¹³C NMR Chemical Shifts This table shows the expected signals for the carbon environments in this compound.

Carbon Environment Predicted Chemical Shift (δ, ppm)
-C H₂-NH₂⁺-~45-50
HO-C H₂-~55-60

To unambiguously confirm the molecular structure and probe its dynamics, a suite of advanced 2D NMR experiments is employed. mdpi.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is used to establish proton connectivity. For this compound, a COSY spectrum would show a cross-peak between the signals of the HO-CH₂- protons and the -CH₂-NH₂⁺- protons, definitively proving they are on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. drugbank.com It provides an unambiguous assignment of the ¹H and ¹³C signals, for instance, linking the proton signal at ~3.8 ppm to the carbon signal at ~57 ppm. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. It is crucial for mapping out the complete molecular skeleton and confirming the placement of functional groups, especially in more complex derivatives. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly connected through bonds. It is a powerful tool for conformational analysis, helping to determine the three-dimensional folding of the molecule in solution. nih.govbohrium.com

Together, these advanced techniques provide an exhaustive and definitive characterization of the molecular structure and behavior of this compound.

Electronic Spectroscopy (e.g., UV-Vis) for Probing Electronic Transitions

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a technique used to study the electronic transitions within a molecule. For simple aliphatic aminoalcohols like 2,2'-Iminobisethanol, the primary electronic transitions involve the non-bonding electrons (n-electrons) on the nitrogen and oxygen atoms. These transitions, typically n → σ* (an electron from a non-bonding orbital is excited to an anti-bonding sigma orbital), occur at very high energies.

Consequently, the UV-Vis absorption spectrum for a compound like 2,2'-Iminobisethanol is expected to show absorbance only in the far UV region, generally below 200 nm. These spectra are often not highly characteristic for saturated, unsubstituted aminoalcohols. However, the technique becomes significantly more informative for derivatives where a chromophore (a light-absorbing part of a molecule) is introduced. Protonation of the amine group, as in the hydrobromide salt, can induce a slight blue shift (a shift to a shorter wavelength) in the n → σ* transition due to the stabilization of the non-bonding electrons. The absorption properties can also be modified by changes in temperature or by the introduction of specific protonating agents, which can lead to shifts in the absorption bands. nih.gov For complex derivatives, such as those involving aromatic rings, distinct π → π* and n → π* transitions can be observed and analyzed. acs.orgresearchgate.net

Mass Spectrometry for Precise Molecular Structure Confirmation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern. For this compound, the analysis would typically be performed on the free base, 2,2'-Iminobisethanol (diethanolamine), often after protonation in the ion source.

In Electrospray Ionization (ESI) mass spectrometry, the compound is usually observed as the protonated molecule, [M+H]⁺. For 2,2'-Iminobisethanol (molecular weight 105.14 g/mol ), this would correspond to an ion at a mass-to-charge ratio (m/z) of 106.1. ecmdb.canih.gov Further fragmentation (MS/MS) of this parent ion can provide structural information. Common fragmentation pathways for protonated amines and alcohols include the loss of small neutral molecules like water (H₂O) and ammonia (B1221849) (NH₃), as well as cleavage of carbon-carbon and carbon-nitrogen bonds.

Under Electron Ionization (EI), a common technique for volatile compounds, 2,2'-Iminobisethanol undergoes more extensive fragmentation. nist.gov The molecular ion (M⁺) at m/z 105 may be weak or absent. The most abundant fragment is typically from the alpha-cleavage of a C-C bond adjacent to the nitrogen atom, resulting in the loss of a CH₂OH group and the formation of a stable iminium ion.

Table 1: Characteristic Mass Spectrometry Fragments for 2,2'-Iminobisethanol (Diethanolamine)

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Fragmentation Pathway
105 [C₄H₁₁NO₂]⁺ Molecular Ion (M⁺)
74 [C₃H₈NO]⁺ Loss of CH₂OH
44 [C₂H₆N]⁺ Cleavage of C-N bond with H transfer

This data is representative of the fragmentation of the parent compound, diethanolamine, under standard mass spectrometry conditions. nist.gov

Theoretical and Computational Spectroscopic Simulations

Density Functional Theory (DFT) has become a standard computational tool for predicting the spectroscopic properties of molecules. acs.org This method can be applied to a molecule like 2,2'-Iminobisethanol to calculate its optimized three-dimensional structure and predict its vibrational (IR) and electronic (UV-Vis) spectra.

The process involves solving the Schrödinger equation with approximations to model the electron density. From the optimized geometry, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be determined. The energy difference between these orbitals (the HOMO-LUMO gap) provides a first approximation of the lowest energy electronic transition, which can be correlated with the UV-Vis spectrum.

Time-Dependent DFT (TD-DFT) is a more advanced application used to simulate the electronic absorption spectrum by calculating the energies and oscillator strengths of multiple electronic transitions. acs.org For 2,2'-Iminobisethanol, TD-DFT calculations would likely confirm that the significant electronic transitions occur in the far-UV range, consistent with experimental expectations. These simulations are invaluable for interpreting experimental spectra, assigning specific absorption bands to particular electronic transitions, and understanding how structural modifications in derivatives affect their spectroscopic properties.

Molecular Mechanics (MM) and Molecular Dynamics (MD) are computational methods used to study the conformational landscape and dynamics of flexible molecules. researchgate.net For a molecule like 2,2'-Iminobisethanol, which has several rotatable bonds, these techniques are essential for understanding its three-dimensional structure and behavior.

Molecular Mechanics (MM) uses a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating bonds and calculating the energy, a potential energy surface can be mapped. This allows for the identification of stable conformers (low-energy states) and the transition states that connect them. For 2,2'-Iminobisethanol, MM can predict various conformations, including those stabilized by intramolecular hydrogen bonds between the hydroxyl groups and the amine nitrogen.

Molecular Dynamics (MD) simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a view of its dynamic behavior. An MD simulation can show how the molecule flexes, rotates, and changes its conformation in a simulated environment (e.g., in a solvent like water). This provides insights into the molecule's flexibility, the lifetime of specific conformations, and the dynamics of intramolecular hydrogen bonding. These computational insights are crucial for understanding the relationship between the structure of 2,2'-Iminobisethanol and its physical and chemical properties.

Future Perspectives and Research Challenges for 2,2 Iminobisethanol Hydrobromide

Exploration of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 2,2'-Iminobisethanol hydrobromide and its derivatives, future research will likely focus on aligning production with the principles of green chemistry, which emphasize waste prevention, atom economy, and the use of renewable resources and safer solvents. chemistryjournals.netsolubilityofthings.com

Challenges and Future Research Directions:

Biocatalysis: A significant challenge lies in developing biocatalytic routes for amine synthesis. manchester.ac.uk The use of engineered enzymes, such as amine dehydrogenases (AmDHs), could enable the synthesis of chiral amino alcohols from renewable feedstocks under mild conditions. manchester.ac.uknih.gov Future work could focus on engineering enzymes for the specific and efficient production of 2,2'-iminobisethanol and its derivatives. nih.gov

Renewable Feedstocks: Shifting from petroleum-based feedstocks to renewable resources like biomass is a key goal. credenceresearch.comrsc.org Research into converting biomass-derived platform chemicals into amino alcohols presents a promising avenue for the sustainable production of the 2,2'-iminobisethanol backbone. nih.gov

Alternative Solvents and Reaction Conditions: Traditional organic synthesis often relies on volatile and toxic solvents. Future synthetic strategies will likely explore the use of greener alternatives like water, ionic liquids, or supercritical fluids. chemistryjournals.net Techniques such as microwave-assisted synthesis and flow chemistry can also enhance reaction efficiency, reduce energy consumption, and allow for better process control. chemistryjournals.net

Catalytic Efficiency: Improving catalytic processes to enhance selectivity and yield is crucial. This includes the development of novel catalysts that can operate under milder conditions and be easily recycled, reducing both cost and environmental impact. solubilityofthings.com For instance, the direct synthesis of imines from amines using transition metal catalysis is an area of active research that aligns with green chemistry principles. nih.gov

A comparative table of conventional versus potential green synthetic routes is presented below.

FeatureConventional SynthesisFuture Sustainable Synthesis
Feedstock Petroleum-based (e.g., ethylene (B1197577) oxide, ammonia)Biomass-derived, renewable resources credenceresearch.comrsc.org
Catalyst Often requires harsh conditions, may use heavy metalsBiocatalysts (enzymes), recyclable nanocatalysts nih.govnih.gov
Solvents Volatile organic compounds (VOCs)Water, ionic liquids, supercritical fluids chemistryjournals.net
Energy Input High temperature and pressure, energy-intensiveMicrowave, ultrasound, lower energy requirements chemistryjournals.netnih.gov
Byproducts Potentially toxic waste streams, low atom economyWater as the main byproduct, high atom economy manchester.ac.uk

Expanding the Scope of Catalytic Transformations Mediated by Iminobisethanol Derivatives

Derivatives of 2,2'-iminobisethanol, particularly chiral variants, hold significant promise as ligands in asymmetric catalysis. The presence of both amino and hydroxyl groups allows for the formation of stable complexes with a variety of metal centers, making them suitable for a wide range of chemical transformations.

Challenges and Future Research Directions:

Asymmetric Catalysis: A major area of future research is the application of chiral iminobisethanol-derived ligands in asymmetric synthesis. These ligands can be used in reactions such as asymmetric transfer hydrogenation, Diels-Alder reactions, and allylic alkylations to produce enantiomerically pure compounds, which are crucial for the pharmaceutical industry. nih.govresearchgate.netmdpi.com The development of ruthenium complexes with chiral β-amino alcohol ligands has already shown success in the asymmetric transfer hydrogenation of certain imines. mdpi.comnih.gov

Novel Catalyst Development: Research is needed to synthesize and screen a wider variety of 2,2'-iminobisethanol derivatives to identify ligands that offer superior activity and selectivity for specific catalytic processes. This includes modifying the backbone of the molecule to tune its steric and electronic properties.

Mechanism Elucidation: A deeper understanding of the reaction mechanisms is essential for optimizing catalytic performance. Investigating the structure of the catalyst-substrate complex and the transition states will enable the rational design of more efficient catalysts.

Broader Reaction Scope: Future efforts should aim to expand the types of reactions catalyzed by iminobisethanol-based systems. This could include C-H activation, cross-coupling reactions, and polymerization, opening up new synthetic possibilities. solubilityofthings.com

The table below summarizes potential catalytic applications for iminobisethanol derivatives.

Catalytic TransformationPotential Ligand TypeTarget Products
Asymmetric Transfer HydrogenationChiral Amino Alcohol DerivativesChiral Amines, Alcohols mdpi.comnih.gov
Diels-Alder ReactionC₂-Symmetric Bis(sulfinyl)imine DerivativesChiral Cyclic Compounds researchgate.net
Asymmetric Allylic AlkylationSulfinyl Imine-Thioether LigandsEnantioenriched Allylic Compounds researchgate.net
Cycloaddition ReactionsChiral Sulfinamide MonophosphinesHeterocyclic Compounds researchgate.net

Rational Design and Synthesis of Next-Generation Ligands and Functional Materials

The unique structure of 2,2'-iminobisethanol makes it an excellent building block for the creation of new ligands and functional materials. The ability to modify the amine and hydroxyl groups allows for the synthesis of molecules with tailored properties.

Challenges and Future Research Directions:

Ligand Design for Specific Applications: A key challenge is the rational design of ligands for specific catalytic reactions or for the recognition of particular metal ions. nih.gov This involves a "bottom-up" approach where the structural features required for a desired function are identified and then incorporated into the molecular design. nih.gov

Functional Materials: Derivatives of 2,2'-iminobisethanol can be used to create novel functional materials, such as metal-organic frameworks (MOFs), polymers, and chelating agents. google.comresearchgate.net For example, diethanolamine (B148213) derivatives have been investigated for their chelating properties and biodegradability. google.com Future research could explore the synthesis of polymers with iminobisethanol units for applications in drug delivery or as responsive materials.

Self-Assembling Systems: The hydrogen bonding capabilities of the hydroxyl and amine groups can be exploited to create self-assembling systems, leading to the formation of supramolecular structures with unique properties.

Structure-Property Relationships: A fundamental challenge is to establish clear relationships between the molecular structure of the derivatives and their macroscopic properties. Single-particle studies and advanced characterization techniques can provide valuable insights into these relationships, guiding the synthesis of materials with improved performance. nih.gov

Advancements in Computational Modeling for Predictive Research and Material Design

Computational chemistry and machine learning are becoming indispensable tools in chemical research. For this compound and its derivatives, these methods can accelerate the discovery and optimization of new compounds and materials.

Challenges and Future Research Directions:

Predictive Modeling: A significant opportunity lies in the use of computational models to predict the properties and reactivity of new 2,2'-iminobisethanol derivatives before they are synthesized in the lab. This includes predicting their catalytic activity, binding affinities as ligands, and the properties of resulting materials. nih.gov Artificial intelligence and machine learning can be trained on existing experimental data to develop predictive models for ligand-based drug discovery and material science. nih.govfrontiersin.org

Reaction Pathway Optimization: Computational methods, such as Density Functional Theory (DFT), can be used to model reaction mechanisms and optimize synthetic pathways. sdstate.edu This can help in identifying the most energy-efficient routes and predicting potential byproducts, aligning with the goals of green chemistry.

Rational Material Design: Computational screening of virtual libraries of iminobisethanol derivatives can identify promising candidates for specific applications. frontiersin.orgmdpi.com This in silico approach can significantly reduce the time and cost associated with experimental trial-and-error methods. nih.govfrontiersin.org For instance, computational tools can aid in the design of MOFs by predicting their structure and properties. sdstate.edu

Data Integration: A challenge will be to integrate computational data with experimental results to build more accurate and robust models. This requires a close collaboration between computational and experimental chemists.

The table below outlines the role of computational modeling in advancing research on 2,2'-iminobisethanol derivatives.

Computational TechniqueApplication AreaPredicted Properties/Outcomes
Density Functional Theory (DFT)Reaction Mechanism, Material PropertiesReaction energies, electronic structure, adsorption energies sdstate.edu
Machine Learning / AILigand/Material ScreeningCatalytic activity, binding affinity, physical properties nih.govfrontiersin.org
Molecular Dynamics (MD)Conformational Analysis, StabilityLigand-protein interactions, material stability, dynamic behavior
Quantum Mechanics/Molecular Mechanics (QM/MM)Enzymatic ReactionsEnzyme-substrate interactions, catalytic mechanism of engineered enzymes

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